1-Benzyl 4-methyl cubane-1,4-dicarboxylate
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Overview
Description
1-Benzyl 4-methyl cubane-1,4-dicarboxylate is a chemical compound with the molecular formula C18H16O4 and a molecular weight of 296.32 g/mol . This compound belongs to the cubane family, characterized by its unique cubic structure. The presence of benzyl and methyl groups attached to the cubane core makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl 4-methyl cubane-1,4-dicarboxylate typically involves the esterification of cubane-1,4-dicarboxylic acid with benzyl alcohol and methyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl 4-methyl cubane-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzyl 4-methyl cubane-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-Benzyl 4-methyl cubane-1,4-dicarboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The unique cubic structure of the cubane core may influence its binding affinity and specificity towards certain enzymes or receptors .
Comparison with Similar Compounds
- 1-Isopropyl 4-methyl cubane-1,4-dicarboxylate
- 1-Benzyl 4-methyl 1,4-piperidinedicarboxylate
- 1-Benzyl 4-methyl-1,4-dihydronicotinamide
- 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine
Uniqueness: 1-Benzyl 4-methyl cubane-1,4-dicarboxylate stands out due to its specific substitution pattern on the cubane core, which imparts unique chemical and physical properties.
Properties
IUPAC Name |
4-O-benzyl 1-O-methyl cubane-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-21-15(19)17-9-12-10(17)14-11(17)13(9)18(12,14)16(20)22-7-8-5-3-2-4-6-8/h2-6,9-14H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMLLNJYQQUGKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C4C1C5C2C3C45C(=O)OCC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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